5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

Description

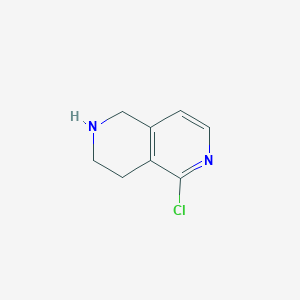

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS: 1104027-46-4 for its benzyl-substituted hydrochloride derivative) is a chlorinated tetrahydro-naphthyridine derivative. Its core structure consists of a fused bicyclic system with two nitrogen atoms at positions 2 and 6, a chlorine substituent at position 5, and a partially saturated ring (Figure 1). This compound is primarily used as a building block in medicinal chemistry, particularly for synthesizing inhibitors and receptor-targeted molecules . Key properties include:

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZZBLVEWFMCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700787 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-16-8 | |

| Record name | 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production methods for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and controlled environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with anticancer, anti-HIV, and antimicrobial properties.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: 1,6- vs. 2,6-Naphthyridines

The numbering of nitrogen atoms in the naphthyridine scaffold significantly impacts electronic distribution and biological activity.

Key Insights :

Chlorinated Tetrahydroisoquinoline Analogs

Chlorinated tetrahydroisoquinolines share structural similarities but lack the fused nitrogen system.

Key Insights :

- Tetrahydroisoquinolines are more rigid, favoring interactions with CNS receptors, while naphthyridines offer versatility in modulating enzyme binding .

Pyrimidine and Dioxopyrimidine Derivatives

Pyrimidine-based analogs highlight the role of chlorine in enhancing binding affinity.

Key Insights :

- The pyrimidine derivative’s high refractive index (1.468) correlates with strong solute-solvent interactions, critical for bioavailability .

- Naphthyridines may exhibit similar polarity but lack empirical data for direct comparison.

Physicochemical and Pharmacological Properties

Solubility and Reactivity

- 5-Chloro-2,6-naphthyridine: Limited solubility in aqueous media; often modified as hydrochloride salts for enhanced stability .

- 1,6-Naphthyridine Isomer : Stable at room temperature but degrades under prolonged light exposure .

Biological Activity

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (C8H9ClN2) is a bicyclic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine features a chloro substitution at the fifth position and a tetrahydro configuration. The compound's structure contributes to its reactivity and biological properties. Its synthesis typically involves the Niementowski reaction or similar methodologies that yield high-purity products suitable for further research.

Biological Activity Overview

Research indicates that 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine exhibits various biological activities:

- Anticancer Properties : The compound has shown potential as an anticancer agent by modulating cell signaling pathways and inhibiting specific enzymes involved in tumor growth.

- Antimicrobial Effects : It may inhibit bacterial cell wall synthesis, demonstrating antimicrobial properties against various pathogens .

- Anti-inflammatory Activity : Preliminary studies suggest that it could also exert anti-inflammatory effects through modulation of immune responses.

The mechanisms through which 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine exerts its biological effects include:

- Enzyme Inhibition : The compound interacts with enzymes that are crucial for metabolic pathways. For instance, it has been noted to inhibit enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various cellular processes .

Anticancer Activity

A study highlighted the compound's potential as an antitumor agent. It was found to inhibit cell proliferation in melanoma models through the modulation of key signaling pathways associated with cancer progression. The study emphasized the need for further exploration of its structure-activity relationship (SAR) to optimize its anticancer efficacy .

Antimicrobial Properties

Research focusing on the antimicrobial activity of naphthyridine derivatives revealed that 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine exhibited significant inhibitory effects against several bacterial strains. The inhibition of bacterial growth was attributed to its ability to disrupt cell wall synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, a comparison with structurally similar compounds is useful:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Yes | Yes | Specific chloro substitution at position 5 |

| 2-Chloro-5,6-dihydro-1H-pyrido[3',4':4,5]thieno[3,2-d]pyrimidin | Moderate | No | Different core structure |

| 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | Yes | Moderate | Enhanced lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves catalytic debenzylation using Pd/C under acidic conditions (e.g., HCl in methanol/dioxane at 3 atm H₂, 20°C for 6 hours), yielding ~78% purity for tetrahydro-naphthyridine derivatives . For halogenation steps, iodine or chlorine sources (e.g., ICH₃) in acetonitrile with K₂CO₃ as a base can introduce the chloro substituent, followed by chromatographic purification to isolate intermediates . Optimize solvent polarity and reaction time to minimize byproducts.

Q. How can the structural integrity of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography (orthorhombic Pndl space group, MoKα radiation, ω-scans up to 56.92°) to resolve bond lengths (e.g., C–Cl: ~1.234–1.239 Å) and intermolecular hydrogen bonding (e.g., O–H···O interactions at 2.490 Å, 146°) . Complement with IR (C=O stretch at ~1716 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.25–7.56 ppm, NH signals at δ 11.06 ppm) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine derivatives?

- Methodological Answer : Employ triangulation by combining in vitro assays (e.g., enzyme inhibition) with computational docking (e.g., pyrimidine-diketoacid scaffolds targeting integrase inhibitors) to reconcile discrepancies . Validate via dose-response curves and statistical reliability tests (Cronbach’s α >0.7 for assay reproducibility) . For divergent SAR results, re-evaluate substituent effects (e.g., 4-fluorobenzyl groups altering binding affinity) using comparative molecular field analysis (CoMFA) .

Q. How can computational models predict the pharmacological interactions of 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine?

- Methodological Answer : Utilize density functional theory (DFT) to calculate electron distribution in the naphthyridine core, focusing on Cl and N atoms as electrophilic centers. Molecular dynamics simulations (e.g., AMBER force fields) can model interactions with NMDA or AMPA receptors, correlating with in vitro antagonism data . Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants.

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral Pd complexes) during hydrogenation steps to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (C18 column, hexane/isopropanol mobile phase) . For unstable intermediates, optimize cryogenic conditions (−78°C) and inert atmospheres to prevent racemization .

Notes for Methodological Rigor

- Triangulation : Combine spectroscopic, crystallographic, and computational data to resolve structural ambiguities .

- Reliability : Use pilot surveys or revised questionnaires to enhance assay reproducibility .

- Ethical Compliance : Confirm non-medical use per regulatory guidelines (e.g., CAS 3295-64-5 protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.